3-Bromoindazol

Descripción general

Descripción

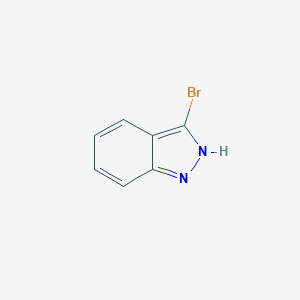

3-Bromoindazole is an organic compound with the chemical formula C7H5BrN2. It is a derivative of indazole, where a bromine atom is substituted at the third position of the indazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Bromoindazole derivatives have been extensively studied for their potential as kinase inhibitors , which are crucial in the development of anticancer therapies. For instance:

-

Case Study: Axitinib Synthesis

A two-step mechanochemical Heck/Migita cross-coupling strategy was employed to synthesize axitinib, a known tyrosine kinase inhibitor used in cancer treatment, starting from a derivative of 3-bromoindazole. This method demonstrated high efficiency and selectivity in targeting specific kinases involved in tumor growth . -

Biological Activity

Research indicates that 3-bromoindazole exhibits anti-proliferative effects on various human cancer cell lines, highlighting its potential as a therapeutic agent .

Agricultural Applications

In plant biology, 3-bromoindazole has been utilized to study the genetic control of light-mediated processes:

- Case Study: Blue Light Mechanism

The compound was investigated for its ability to inhibit blue light-mediated seedling development, providing insights into the genetic control of cryptochromes and their role in plant growth. This application underscores the importance of indazole derivatives in agricultural biotechnology .

Organic Synthesis

3-Bromoindazole serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules:

-

Substitution Reactions

The bromine atom in 3-bromoindazole allows for nucleophilic substitution reactions, where it can be replaced by various nucleophiles to create new compounds such as azido or cyano derivatives . -

Heck Reaction

It participates in palladium-catalyzed Heck reactions, enabling the formation of vinyl indazoles, which are valuable intermediates in organic synthesis .

Table: Comparison of Reaction Types Involving 3-Bromoindazole

| Reaction Type | Description | Key Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | 3-Azidoindazole, 3-Cyanoindazole |

| Heck Reaction | Coupling with alkenes to form vinyl derivatives | 3-Vinylindazole |

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds using boronic acids | Various substituted indazoles |

Material Science

In material science, derivatives of 3-bromoindazole are explored for their electronic properties:

Mecanismo De Acción

Target of Action

3-Bromoindazole, also known as 3-bromo-1H-indazole, is a compound that has been studied for its potential applications in various biochemical processes . .

Mode of Action

It’s known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 3-Bromoindazole with its targets.

Biochemical Pathways

Indazole derivatives have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Cellular Effects

Indazole derivatives, a class of compounds to which 3-Bromoindazole belongs, have been reported to exhibit anti-proliferative effects on certain human cancer cell lines

Dosage Effects in Animal Models

The effects of 3-Bromoindazole at different dosages in animal models have not been reported in the available literature . Therefore, it is not possible to discuss any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The available literature does not provide specific details about any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Subcellular Localization

The available literature does not provide specific details about any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Bromoindazole can be synthesized through several methods. One common approach involves the bromination of indazole. This process typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods: In an industrial setting, the production of 3-Bromoindazole may involve more scalable and efficient methods. For instance, electrochemical bromination using platinum plates as both anode and cathode has been reported. This method uses allyl bromide in the presence of sodium iodide, providing a more environmentally friendly and cost-effective approach .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromoindazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Heck Reaction: This palladium-catalyzed reaction involves the coupling of 3-Bromoindazole with alkenes to form 3-vinylindazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Heck Reaction: Palladium catalysts, bases like potassium carbonate, and phase-transfer catalysts are commonly used.

Major Products:

Substitution Reactions: Products include 3-azidoindazole, 3-cyanoindazole, and various 3-alkylaminoindazoles.

Heck Reaction: The major product is 3-vinylindazole, which can be further functionalized for various applications.

Comparación Con Compuestos Similares

- 5-Bromo-1H-indazole

- 4-Bromo-1H-indazole

- 6-Bromo-1H-benzimidazole

- 5-Bromo-7-azaindole

Comparison: 3-Bromoindazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, 3-Bromoindazole often exhibits higher selectivity for certain biological targets, making it a valuable compound in drug discovery and development .

Actividad Biológica

3-Bromoindazole is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and including data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

3-Bromoindazole (C₇H₅BrN₂) is a derivative of indazole with a bromine atom substituted at the third position of the indazole ring. This structural modification is key to its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of 3-bromoindazole and its derivatives as anticancer agents. The compound has shown significant inhibitory effects on various cancer cell lines, including renal (UO-31) and breast cancer (MCF-7) cells.

Case Study: Antitumor Effects

A study evaluated several indazole derivatives, including 3-bromoindazole, for their antitumor activity. The results indicated that:

- Compound 7e , a derivative of 5-bromoindazole, exhibited the highest activity against UO-31 cells.

- The presence of bromine at the indazole nucleus was crucial for enhancing inhibitory activity against farnesyltransferase, a target enzyme in cancer treatment .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Farnesyltransferase Inhibition (%) |

|---|---|---|---|

| 7a | UO-31 | 15.0 | Moderate |

| 7e | UO-31 | 5.2 | High |

| 7d | MCF-7 | 2.93 | Not evaluated |

The data suggest that modifications to the indazole structure significantly affect both cytotoxicity and enzyme inhibition.

Research indicates that the anticancer effects of 3-bromoindazole may be mediated through apoptosis induction. In particular, one study showed that a derivative of 3-bromoindazole increased the levels of active caspases (caspase-3 and caspase-9), suggesting activation of apoptotic pathways:

- Caspase Activation : The compound induced active caspase-3 levels by approximately 18.3-fold , indicating a strong pro-apoptotic effect.

- Cell Cycle Arrest : Analysis revealed an increase in sub-G1 phase cells, suggesting that 3-bromoindazole induces cell death through apoptosis rather than necrosis .

Other Biological Activities

Beyond its anticancer properties, 3-bromoindazole has been investigated for other biological activities:

Synthesis and Functionalization

The synthesis of 3-bromoindazole is typically achieved through bromination reactions involving indazoles. Various methods have been reported, including:

- Bromination using NBS : A common method yielding high purity and yield (up to 98% ) under specific conditions .

- Electrochemical Methods : These methods have also been explored for regioselective bromination at the 3-position of indazoles.

Table 2: Synthesis Methods for 3-Bromoindazole

| Method | Yield (%) | Conditions |

|---|---|---|

| Bromination with NBS | 98 | AcOH/MeOH/CH₂Cl₂ mixture |

| Electrochemical Halogenation | Varies | Visible-light photoredox process |

Propiedades

IUPAC Name |

3-bromo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKXRTUKPXEALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352241 | |

| Record name | 3-Bromoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40598-94-5 | |

| Record name | 3-Bromo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40598-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-bromoindazole in organic synthesis?

A1: 3-Bromoindazole serves as a valuable building block in organic synthesis, particularly for constructing more complex indazole derivatives. Its utility stems from the reactivity of the bromine atom, which can be readily substituted in various reactions. For instance, it undergoes efficient Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds. [] Additionally, 3-bromoindazole participates in Heck reactions, another powerful tool for carbon-carbon bond formation. []

Q2: Can 3-bromoindazole be used to generate reactive intermediates for further chemical transformations?

A3: Yes, 3-bromoindazole can be used to generate reactive intermediates like N-heterocyclic carbenes (NHCs). This is achieved through decarboxylation of 1,2-dimethylindazolium-3-carboxylate, which yields 1,2-dimethylindazol-3-ylidene. [] This NHC exhibits intriguing reactivity, for example, facilitating ring enlargement reactions of α-halo ketones to form cinnolines. []

Q3: Are there any known applications of 3-bromoindazole derivatives in medicinal chemistry?

A4: Yes, 3-bromoindazole derivatives have shown promise in medicinal chemistry. For example, 3-bromo-1H-indazole-5-carboxylic acid has been investigated for its interactions with Phosphopantetheine adenylyltransferase from Mycobacterium abscessus, a target for antibacterial drug development. [] Furthermore, the synthesis of axitinib, a known tyrosine kinase inhibitor used in cancer treatment, can be achieved efficiently using a two-step mechanochemical Heck/Migita cross-coupling strategy starting from a 3-bromoindazole derivative. []

Q4: What spectroscopic techniques are commonly employed for characterizing 3-bromoindazole?

A5: The electronic structure and substitution patterns of 3-bromoindazole and its derivatives can be elucidated using techniques like HeIα photoelectron spectroscopy (PES). This method provides insights into the ionization energies of the molecule, offering valuable information about its electronic properties and how substituents like nitro groups influence its orbital energies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.